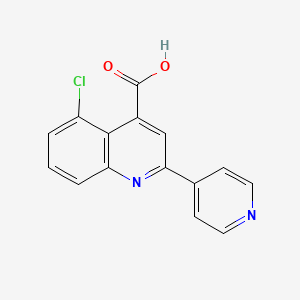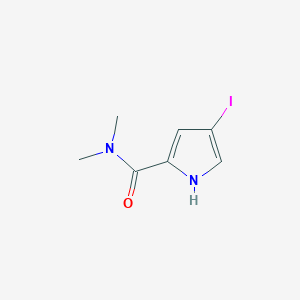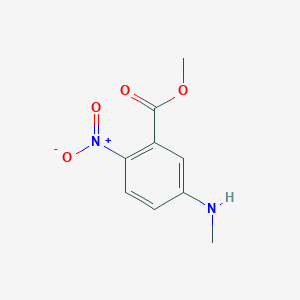
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
描述
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate (DFETTMS) is a quaternary ammonium salt that has recently been studied for its potential applications in various scientific fields. This compound has a unique structure, which allows it to act as a surfactant, a catalyst, and an ionic liquid, among other things. In
作用机制
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to act as a solubilizing agent, which can help dissolve and disperse various substances in water. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as a catalyst in certain chemical reactions, and can also act as an ionic liquid, which can help facilitate the transfer of ions between different substances.
Biochemical and Physiological Effects
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been studied for its potential effects on the human body. Studies have shown that 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as an antioxidant, which can help protect cells from oxidative damage. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been shown to have anti-inflammatory and anti-microbial properties, which could potentially be used to treat various diseases.
实验室实验的优点和局限性
The main advantage of using 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate in laboratory experiments is its ability to act as a surfactant, a catalyst, and an ionic liquid. This makes it a versatile reagent that can be used in a variety of experiments. However, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is not without its limitations. It is a highly viscous liquid, which can make it difficult to handle. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate. One possible direction is to further explore its potential applications in the production of nanomaterials, such as carbon nanotubes. Additionally, further research could be conducted to investigate the potential effects of 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate on the human body, such as its anti-inflammatory and anti-microbial properties. Finally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate could be studied for its potential use as a solubilizing agent in various chemical reactions.
科学研究应用
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has a variety of potential applications in scientific research. It has been used as a surfactant, a catalyst, an ionic liquid, and a reagent in various chemical reactions. It has also been used to study the structure and properties of proteins and other biomolecules, as well as to investigate the effects of various drugs on the human body. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been used in the production of nanomaterials, such as carbon nanotubes.
属性
IUPAC Name |
2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBCQLYIWMRNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)

![N-[2-(3-aminophenoxy)ethyl]acetamide](/img/structure/B1387821.png)



![[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1387826.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
![[2-(2-Quinolin-2-ylethyl)phenyl]amine](/img/structure/B1387829.png)



![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)